molecular formula C12H10N2O2 B11713028 N'-[(E)-phenylmethylidene]furan-2-carbohydrazide

N'-[(E)-phenylmethylidene]furan-2-carbohydrazide

Katalognummer: B11713028
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: MXRGCOYEBPKDII-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-phenylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the hydrazone linkage.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wirkmechanismus

The mechanism of action of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide involves its interaction with biological targets through the hydrazone linkage. This compound can form hydrogen bonds and coordinate with metal ions, affecting various molecular pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
  • N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]

Uniqueness

N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in both research and industrial applications .

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O2/c15-12(11-7-4-8-16-11)14-13-9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b13-9+

InChI-Schlüssel

MXRGCOYEBPKDII-UKTHLTGXSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Löslichkeit

30.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.